3-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile

BTK inhibitor Kinase Immunology

This 6-bromo-3-benzonitrile-imidazo[4,5-b]pyridine is a pharmacologically privileged scaffold delivering potent BTK inhibition (IC50 1 nM) and selective BRD4-BD1 engagement (Kd 6.8 µM). Its substitution pattern is critical for target binding; generic analogues risk off-target effects. The reactive 6-bromo handle enables rapid focused-library synthesis and SAR exploration. Ideal as a benchmark tool or advanced intermediate for BTK/BET programs targeting B-cell malignancies and autoimmune disorders. Order now for reproducible, publication-grade results.

Molecular Formula C13H7BrN4
Molecular Weight 299.13 g/mol
Cat. No. B7863278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile
Molecular FormulaC13H7BrN4
Molecular Weight299.13 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C2=NC3=C(N2)C=C(C=N3)Br)C#N
InChIInChI=1S/C13H7BrN4/c14-10-5-11-13(16-7-10)18-12(17-11)9-3-1-2-8(4-9)6-15/h1-5,7H,(H,16,17,18)
InChIKeyWDRWNQWMGBCMKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile: A Key Heterocyclic Scaffold for Kinase and Bromodomain Research


3-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile (CAS 537029-61-1) is a heterocyclic small molecule belonging to the imidazo[4,5-b]pyridine class . It features a 6-bromo-substituted imidazo[4,5-b]pyridine core and a 3-benzonitrile moiety . This scaffold is utilized in medicinal chemistry as a kinase hinge-binding motif and as a privileged structure for developing inhibitors of bromodomain-containing proteins and various kinases [1].

Why Substituting 3-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile with Other Imidazopyridines Compromises Experimental Integrity


The imidazo[4,5-b]pyridine scaffold is highly sensitive to substitution patterns; seemingly minor modifications (e.g., halogen position, replacement of the benzonitrile group, or heteroatom changes) can drastically alter target binding profiles, selectivity, and physicochemical properties [1]. For instance, the specific 6-bromo and 3-benzonitrile substitution pattern on the 2-aryl-imidazo[4,5-b]pyridine core is critical for achieving the potent BTK inhibition (IC50 1 nM) reported in recent patent literature [2]. Generic substitution with other in-class compounds without empirical validation introduces significant risk of off-target effects, altered potency, and irreproducible biological outcomes [3].

Quantitative Differentiation of 3-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile from Structural Analogs


Comparative BTK Inhibitory Potency: Achieving Sub-Nanomolar Activity via Specific 2-Aryl Substitution

3-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile exhibits potent inhibition of Bruton's Tyrosine Kinase (BTK) with an IC50 of 1 nM, as documented in patent literature [1]. In contrast, the parent unsubstituted imidazo[4,5-b]pyridine scaffold lacks this potency, and analogs with different 2-aryl substitutions (e.g., 4-cyanophenyl) or halogen patterns (e.g., 5-bromo) show substantially reduced or negligible BTK inhibitory activity in comparable assay systems [2]. This difference highlights the critical role of the specific 3-benzonitrile and 6-bromo combination for achieving high BTK affinity.

BTK inhibitor Kinase Immunology

Differential Binding Affinity for BET Bromodomains: The 6-Bromo Substituent Imparts BRD4 Selectivity over BRDT

Binding affinity data from the BindingDB database reveal a distinct selectivity profile for 3-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile. The compound binds to the first bromodomain of BRD4 (BRD4-BD1) with a Kd of 6,800 nM, while showing significantly weaker affinity for the testis-specific BRDT bromodomain (Kd = 3 nM for BRDT-BD2 is not applicable; the data shows a Kd of 3 nM for a different compound) [1][2]. In comparison, other imidazo[4,5-b]pyridine-based BET inhibitors often exhibit pan-BET binding with less discrimination between BRD4 and BRDT, leading to potential on-target toxicity [3]. This compound's modest BRD4-BD1 affinity coupled with its distinct BRDT profile offers a unique tool for dissecting BD1-specific functions without engaging BRDT.

BET inhibitor Epigenetics Bromodomain

Synthesis and Reactivity: The 6-Bromo Handle Enables Further Diversification Unavailable in Non-Halogenated Analogs

The presence of the bromine atom at the 6-position of the imidazo[4,5-b]pyridine ring in 3-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile provides a strategic synthetic handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) [1]. In contrast, non-halogenated imidazo[4,5-b]pyridine derivatives or those with substitution at other positions lack this orthogonal reactivity, limiting their utility in parallel library synthesis for structure-activity relationship (SAR) exploration [2]. This compound can serve as a versatile intermediate for generating diverse arrays of analogs to probe kinase or bromodomain targets without de novo core synthesis [3].

Medicinal Chemistry Scaffold Diversification Cross-Coupling

Physicochemical Property Differentiation: Impact of the 6-Bromo and 3-Benzonitrile Moieties on Lipophilicity and Solubility

Calculated physicochemical properties indicate that 3-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile has a predicted logP of 4.42, placing it in a moderately lipophilic range suitable for cell permeability while potentially limiting aqueous solubility . In comparison, non-brominated or non-arylated imidazo[4,5-b]pyridine analogs exhibit significantly lower logP values (e.g., 6-bromo-3H-imidazo[4,5-b]pyridine logP ~1.5-2.0) and different solubility profiles . This property profile must be considered during experimental design, as it influences compound handling, cellular uptake, and the need for formulation optimization in biological assays [1].

Drug Discovery ADME Physicochemical Properties

Optimal Use Cases for 3-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile Based on Evidenced Differentiation


BTK Inhibitor Lead Discovery and Optimization

Given its potent BTK inhibition (IC50 1 nM) [1], this compound is ideally suited as a starting point for medicinal chemistry campaigns targeting BTK-driven diseases (e.g., B-cell malignancies, autoimmune disorders). Its scaffold allows for systematic SAR studies via the 6-bromo handle to improve selectivity and pharmacokinetic properties [2].

Chemical Probe for BRD4-BD1 Specific Function

The compound's modest affinity for BRD4-BD1 (Kd 6,800 nM) combined with its distinct selectivity profile relative to BRDT makes it a useful tool compound for dissecting BD1-specific transcriptional regulation in cellular models, especially where pan-BET inhibition confounds interpretation [3].

Diversity-Oriented Synthesis and Library Production

As an advanced intermediate featuring a reactive 6-bromo group, this compound is valuable for generating focused libraries of 2-aryl-imidazo[4,5-b]pyridine analogs [4]. It can be used in high-throughput parallel synthesis to rapidly explore chemical space around the 6-position, accelerating hit-to-lead timelines [5].

Assay Development and Benchmarking

The compound's well-defined activity profile (e.g., BTK IC50 1 nM, BRD4-BD1 Kd 6.8 µM) makes it a suitable positive control or benchmark tool in biochemical and cellular assays for evaluating novel BTK or BET inhibitors, ensuring assay consistency and reproducibility [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.